

An In-depth Technical Guide to AZD4573: Chemical Structure and Properties

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Compound of Interest

Compound Name: AZD4573

Cat. No.: B605762

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Introduction

AZD4573, also known as zemirciclib, is a potent and highly selective, short-acting inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] It is an investigational small molecule drug being developed for the treatment of various hematological malignancies.[2][3] CDK9 is a key transcriptional regulator, and its inhibition by **AZD4573** leads to the downregulation of anti-apoptotic proteins, such as MCL-1, ultimately inducing apoptosis in cancer cells.[2] This technical guide provides a comprehensive overview of the chemical structure and the pharmacological and physicochemical properties of **AZD4573**, along with its mechanism of action and relevant experimental data.

Chemical Structure and Physicochemical Properties

AZD4573 is a complex heterocyclic molecule with the systematic IUPAC name (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide.[4] Its chemical and physicochemical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide	[4]
SMILES	<chem>CC(=O)N[C@@H]1CCCC--INVALID-LINK--C(=O)NC2=NC=C(C(=C2)C3=C4CC(CN4N=C3)(C)C)Cl</chem>	[4]
Molecular Formula	C22H28ClN5O2	[4]
Molecular Weight	429.9 g/mol	[4]
Solubility	Soluble in DMSO and Methanol.[5] In DMSO, solubility is reported as 50 mg/mL (116.30 mM) with sonication[6] and 86 mg/mL (200.02 mM).[7]	
Appearance	White to off-white solid.	[8]

Pharmacological Properties

AZD4573 is a highly potent and selective inhibitor of CDK9.[2] Its pharmacological profile is characterized by its strong inhibitory activity against CDK9 and its selectivity over other kinases, leading to a favorable therapeutic window.

Pharmacodynamics

The primary mechanism of action of **AZD4573** is the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[1] This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a halt in transcriptional elongation of genes with short-lived mRNA transcripts, including critical survival proteins for cancer cells like MCL-1 and MYC.[9][10]

The inhibitory activity and selectivity of **AZD4573** have been quantified in various assays:

Parameter	Value	Cell Line/Assay Condition	Reference
CDK9 IC50	<4 nM	Biochemical Assay	[8][11]
CDK9 IC50	<3 nM	FRET-based biochemical assay	[9][12]
CDK9 IC50	14 nM	[5]	
Selectivity vs. other CDKs	>10-fold selective against other CDKs and kinases tested.[9] >25-fold cellular selectivity for CDK9 over other CDKs in MCF7 cells.[2]	KINOMEScan platform, MCF7 cells	[2]
CDK1 IC50	370 nM	[5]	
CDK2 IC50	>10,000 nM	[5]	
CDK4/6 IC50	1,100 nM	[5]	
CDK7 IC50	1,100 nM	[5]	
Caspase Activation EC50	13.7 nM	MV4-11 (Acute Myeloid Leukemia)	[6][8]
Median Caspase Activation EC50	30 nM	Hematological cancer cell lines	[7]
Median GI50	11 nM	Hematological cancer cell lines	[7]

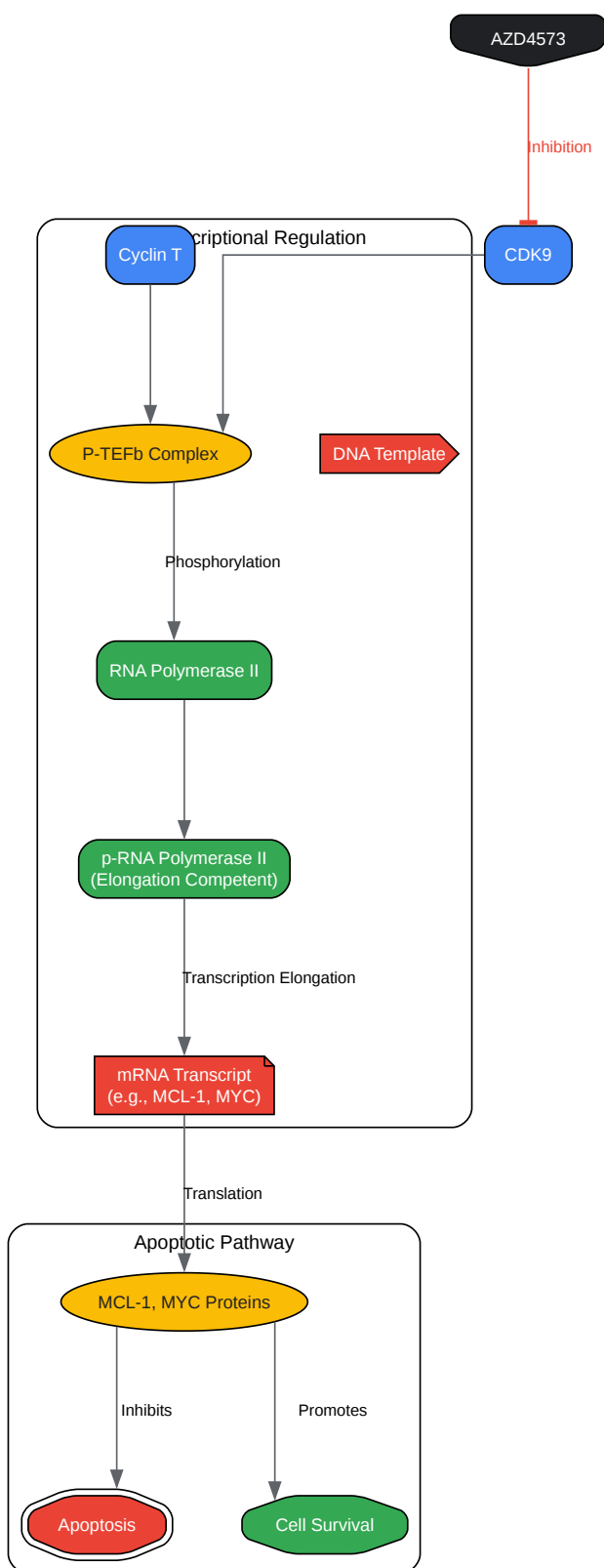
Pharmacokinetics

AZD4573 was designed for intravenous administration and exhibits a short half-life, allowing for transient but potent target engagement.[2][13]

Parameter	Value	Species	Reference
Half-life (t _{1/2})	< 1 hour	Rat, Dog, Monkey	[7] [8]
Half-life (t _{1/2})	~5 hours	Human	[10]
Binding Kinetics	Fast-off (t _{1/2} = 16 min)	[7] [13]	
Pharmacokinetics	Dose-proportional increases in AUC and C _{max} with moderate variability (~30-60% CV)	Human	[10]

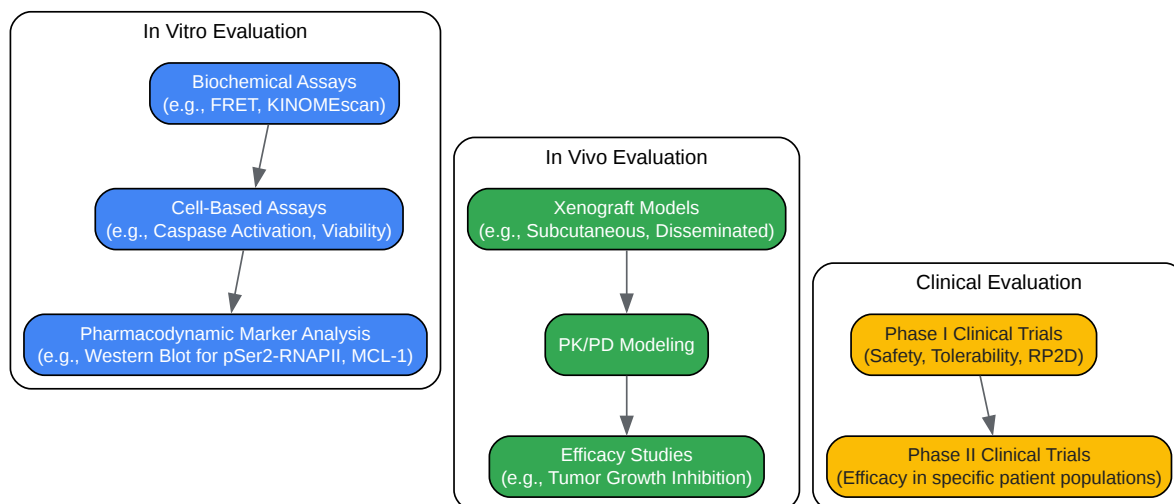
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **AZD4573** and a general workflow for its evaluation.



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Caption: Mechanism of action of **AZD4573**.



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